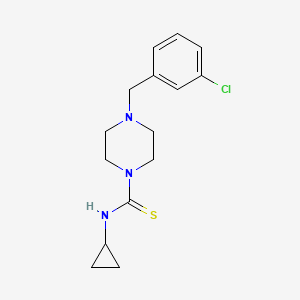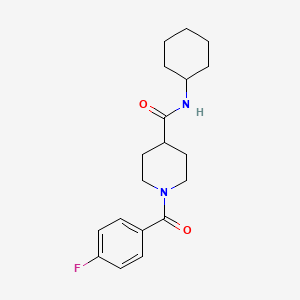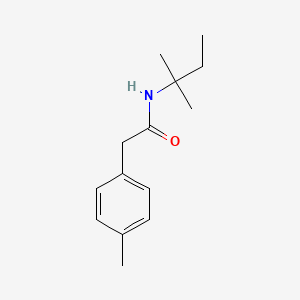![molecular formula C18H18N2O2 B5783046 N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide, commonly known as MBP, is a synthetic compound that has been widely used in scientific research. MBP belongs to the family of benzoxazole derivatives, which have been reported to exhibit a wide range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Applications De Recherche Scientifique
MBP has been extensively used in scientific research as a tool to investigate the role of certain proteins and enzymes in various biological processes. For example, MBP has been used to study the function of a protein called PARP-1, which is involved in DNA repair and cell death. MBP has also been used to investigate the role of enzymes such as caspases in apoptosis, or programmed cell death. In addition, MBP has been used to study the effects of certain drugs or natural compounds on cellular signaling pathways.
Mécanisme D'action
The mechanism of action of MBP is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cellular signaling pathways. For example, MBP has been reported to inhibit the activity of PARP-1, which is involved in DNA repair and cell death. MBP has also been reported to activate caspases, which are involved in apoptosis. In addition, MBP has been reported to modulate the activity of certain transcription factors, which are involved in gene expression.
Biochemical and Physiological Effects
MBP has been reported to exhibit a wide range of biochemical and physiological effects. For example, MBP has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. MBP has also been reported to modulate the activity of certain enzymes such as caspases, PARP-1, and transcription factors. In addition, MBP has been reported to affect the expression of certain genes that are involved in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
MBP has several advantages for lab experiments. For example, MBP is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. MBP is also relatively inexpensive compared to other compounds that are used in scientific research. However, there are also some limitations to the use of MBP in lab experiments. For example, MBP has relatively low solubility in water, which can make it difficult to use in certain assays. In addition, MBP has relatively low potency compared to other compounds that are used in scientific research, which can limit its usefulness in certain applications.
Orientations Futures
There are several future directions for the use of MBP in scientific research. For example, MBP could be used to investigate the role of certain proteins and enzymes in diseases such as cancer, Alzheimer's disease, and Parkinson's disease. MBP could also be used to develop new drugs or natural compounds that target specific cellular signaling pathways. In addition, MBP could be used to investigate the effects of certain environmental toxins or pollutants on cellular signaling pathways. Overall, the use of MBP in scientific research has the potential to contribute to our understanding of the mechanisms that underlie various biological processes and diseases.
Méthodes De Synthèse
The synthesis of MBP involves the reaction between 2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline and propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product, MBP. The purity of MBP can be increased by recrystallization from an appropriate solvent.
Propriétés
IUPAC Name |
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-4-17(21)19-14-7-5-6-13(12(14)3)18-20-15-10-11(2)8-9-16(15)22-18/h5-10H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKIJDQULYMHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5782991.png)
![1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone](/img/structure/B5782993.png)

![9-[(2-pyridinylthio)acetyl]-9H-carbazole](/img/structure/B5783002.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5783012.png)
![1-phenyl-5-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-1H-tetrazole](/img/structure/B5783020.png)



![3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5783066.png)

![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)